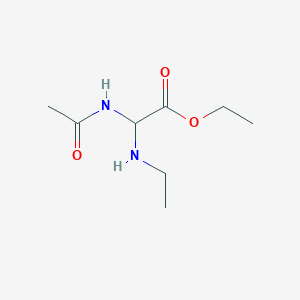
Ethyl 2-acetamido-2-(ethylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetamido-2-(ethylamino)acetate, also known as this compound, is a useful research compound. Its molecular formula is C8H16N2O3 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
a. Synthesis of Pharmaceuticals
Ethyl 2-acetamido-2-(ethylamino)acetate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, it can be utilized in the synthesis of analgesics and anti-inflammatory agents due to its acetamido group, which is known to enhance solubility and bioavailability in drug formulations.
b. Anticancer Research
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For example, research on similar acetamido compounds has shown potential in inhibiting tumor growth by targeting specific enzymes involved in cancer metabolism. The ability to modify the ethyl group can further enhance the compound's efficacy against various cancer cell lines.
Biochemical Applications
a. Enzyme Inhibition Studies
this compound has been investigated for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. In vitro studies have demonstrated that compounds with similar structures can inhibit carbonic anhydrase, an enzyme implicated in tumor progression and metastasis .
b. Drug Delivery Systems
Research is ongoing into the use of this compound in drug delivery systems. Its ability to form stable complexes with metal ions suggests potential applications in targeted drug delivery, particularly for anticancer therapies where localized treatment is crucial.
Pharmacological Insights
a. Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have shown that similar compounds exhibit favorable absorption characteristics and low toxicity profiles, making them suitable candidates for further development .
b. Clinical Implications
The clinical implications of this compound are significant, particularly in developing new treatments for conditions such as chronic pain and inflammation. Ongoing clinical trials are necessary to establish effective dosages and therapeutic regimens.
Case Studies
Propriétés
Numéro CAS |
133873-10-6 |
|---|---|
Formule moléculaire |
C8H16N2O3 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
ethyl 2-acetamido-2-(ethylamino)acetate |
InChI |
InChI=1S/C8H16N2O3/c1-4-9-7(10-6(3)11)8(12)13-5-2/h7,9H,4-5H2,1-3H3,(H,10,11) |
Clé InChI |
YZGLWARQMNSPBY-UHFFFAOYSA-N |
SMILES |
CCNC(C(=O)OCC)NC(=O)C |
SMILES canonique |
CCNC(C(=O)OCC)NC(=O)C |
Synonymes |
Acetic acid, (acetylamino)(ethylamino)-, ethyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















